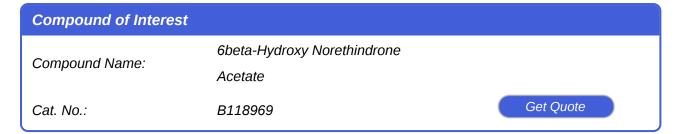


"developing a validated bioanalytical method for 6beta-Hydroxy Norethindrone Acetate"

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Application Notes & Protocols: A Validated Bioanalytical Method for the Quantification of 6β-Hydroxy Norethindrone Acetate in Human Plasma using UPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

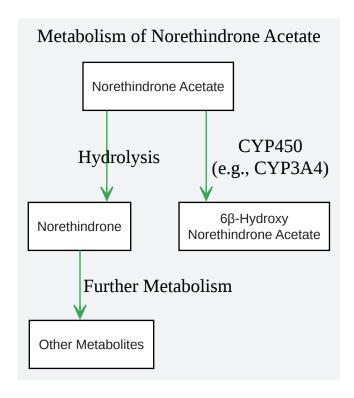
6β-Hydroxy norethindrone acetate is a metabolite of the synthetic progestin, norethindrone acetate, which is widely used in hormonal contraceptives and for the treatment of various menstrual disorders. The quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This document provides a detailed protocol for a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of 6β-hydroxy norethindrone acetate in human plasma.

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical method.







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 To cite this document: BenchChem. ["developing a validated bioanalytical method for 6beta-Hydroxy Norethindrone Acetate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118969#developing-a-validated-bioanalytical-method-for-6beta-hydroxy-norethindrone-acetate]

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